molecular formula C6H8Br2Cl2N2 B7814436 3,5-dibromobenzene-1,2-diamine Hydrochloride CAS No. 85005-68-1

3,5-dibromobenzene-1,2-diamine Hydrochloride

Cat. No.: B7814436
CAS No.: 85005-68-1
M. Wt: 338.85 g/mol
InChI Key: XCKKOBMMDBZIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromobenzene-1,2-diamine Hydrochloride is a chemical compound with the molecular formula C6H8Br2Cl2N2. It is a derivative of benzene, featuring two bromine atoms and two amine groups on the benzene ring, along with a hydrochloride counterion. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: The oxidation of 3,5-dibromobenzene-1,2-diamine Hydrochloride can yield various oxidized products, including carboxylic acids and aldehydes.

    • Reduction: Reduction reactions can produce amines or other reduced derivatives.

    • Substitution: Substitution reactions can lead to the formation of different substituted benzene derivatives.

    Comparison with Similar Compounds

    • 2,4-Dibromobenzene-1,3-diamine

    • 2,6-Dibromobenzene-1,4-diamine

    • 3,5-Dibromobenzene-1,4-diamine

    • 2,3-Dibromobenzene-1,5-diamine

    Does this cover everything you were looking for, or is there something specific you'd like to know more about?

    Biological Activity

    3,5-Dibromobenzene-1,2-diamine hydrochloride (DBDA-HCl), with the chemical formula C₆H₆Br₂N₂·HCl and CAS number 75568-11-5, is a compound that has garnered attention for its potential biological activities. This article delves into the mechanisms of action, biological effects, and relevant research findings associated with this compound.

    Chemical Structure and Properties

    DBDA-HCl is characterized by a benzene ring substituted with two bromine atoms at the 3 and 5 positions and two amino groups at the 1 and 2 positions. This structural configuration contributes to its unique reactivity and biological interactions.

    • Molecular Formula : C₆H₆Br₂N₂·HCl
    • Appearance : White to light yellow crystalline powder
    • Solubility : Soluble in organic solvents like ethanol and chloroform; insoluble in water

    The biological activity of DBDA-HCl primarily involves its role as an enzyme inhibitor . Notably, it has been identified as a potent inhibitor of cytochrome P450 2C9, an enzyme crucial for drug metabolism. The inhibition of this enzyme can significantly affect the pharmacokinetics of co-administered drugs, making DBDA-HCl relevant in pharmacological studies.

    Key Mechanisms:

    • Enzyme Interaction : The amino groups in DBDA-HCl can form hydrogen bonds with active sites of enzymes, leading to modulation or inhibition of enzymatic activity.
    • Halogen Bonding : The presence of bromine atoms allows for halogen bonding, potentially stabilizing interactions with molecular targets.

    Antimicrobial Properties

    Research indicates that DBDA-HCl exhibits antimicrobial properties. Although limited studies are available, preliminary investigations suggest its potential efficacy against various pathogens. Further research is necessary to confirm these findings and explore its applications in antimicrobial therapy.

    Cytotoxicity and Anticancer Potential

    Some studies have explored the cytotoxic effects of DBDA-HCl on cancer cell lines. While specific case studies are sparse, the compound's structural similarities to known anticancer agents suggest potential therapeutic applications. Its mechanism may involve interference with cellular processes critical for cancer cell survival.

    In Vitro Studies

    A study focusing on the inhibitory effects of DBDA-HCl on cytochrome P450 enzymes highlighted its potential implications for drug-drug interactions. The findings suggested that co-administration with other pharmaceuticals metabolized by this enzyme could lead to altered therapeutic outcomes.

    StudyFindings
    Identified as a potent inhibitor of cytochrome P450 2C9
    Exhibits antimicrobial properties; further research needed

    Properties

    CAS No.

    85005-68-1

    Molecular Formula

    C6H8Br2Cl2N2

    Molecular Weight

    338.85 g/mol

    IUPAC Name

    3,5-dibromobenzene-1,2-diamine;dihydrochloride

    InChI

    InChI=1S/C6H6Br2N2.2ClH/c7-3-1-4(8)6(10)5(9)2-3;;/h1-2H,9-10H2;2*1H

    InChI Key

    XCKKOBMMDBZIKZ-UHFFFAOYSA-N

    SMILES

    C1=C(C=C(C(=C1N)N)Br)Br.Cl

    Canonical SMILES

    C1=C(C=C(C(=C1N)N)Br)Br.Cl.Cl

    Related CAS

    1575-38-8 (Parent)

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.